
Podophyllotoxinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podophyllotoxinone is a naturally occurring aryltetralin lignan derived from the roots and rhizomes of Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) . This compound is known for its significant pharmacological properties, particularly its antitumor and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Podophyllotoxinone can be synthesized through various chemical routes. One common method involves the oxidation of podophyllotoxin using reagents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction of podophyllotoxin from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization . The extracted podophyllotoxin is then subjected to oxidation reactions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Podophyllotoxinone undergoes various chemical reactions, including:
Oxidation: Conversion of podophyllotoxin to this compound using oxidizing agents.
Reduction: Reduction of this compound to its corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation: this compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Functionalized this compound derivatives.
Applications De Recherche Scientifique
Podophyllotoxinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with enhanced pharmacological properties.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its antitumor and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Podophyllotoxinone exerts its effects primarily through the inhibition of tubulin polymerization and DNA topoisomerase II . By binding to these molecular targets, this compound disrupts microtubule assembly and DNA replication, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Podophyllotoxinone is often compared with other aryltetralin lignans, such as:
Podophyllotoxin: The parent compound from which this compound is derived.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another semisynthetic derivative with similar applications to etoposide.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted interactions with tubulin and DNA topoisomerase II . This specificity contributes to its potent antitumor and antiviral activities .
Propriétés
Formule moléculaire |
C18H18O8 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
(4aR,7aR,8R)-8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione |
InChI |
InChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3/t9-,12-,13-/m0/s1 |
Clé InChI |
MEXPOKORNGUXFW-XDTLVQLUSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=C2OCO4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


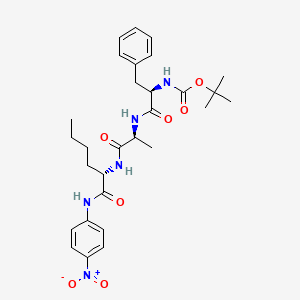

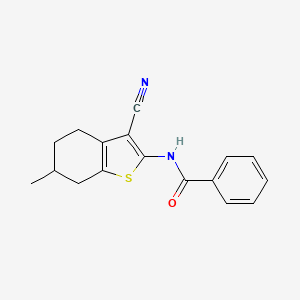
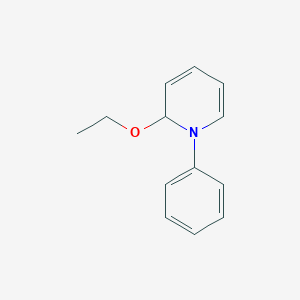

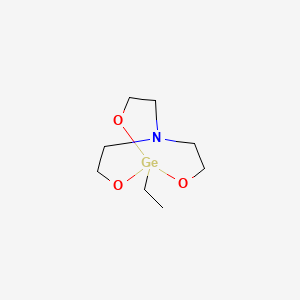
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
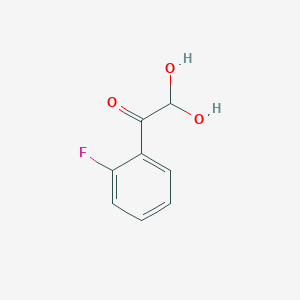
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

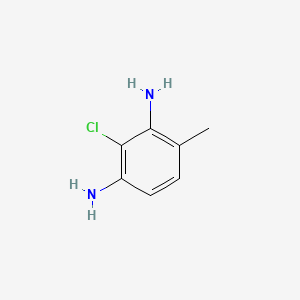
![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
